

Application Notes and Protocols for MDL-800 in Enzyme Kinetics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase.[1][2][3] SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases such as cancer and metabolic disorders.[4][5][6] MDL-800 enhances the catalytic efficiency of SIRT6 by binding to an allosteric site, which in turn increases the enzyme's affinity for its acetylated substrates and the NAD+ cofactor.[1][4] These application notes provide detailed protocols for characterizing the enzyme kinetics of SIRT6 in the presence of MDL-800.

Mechanism of Action

MDL-800 acts as an allosteric activator of SIRT6.[1][3] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity. Specifically, MDL-800 has been shown to decrease the Michaelis constant (K_m) for both the acetylated peptide substrate and NAD+, and dramatically increase the turnover number (kcat), leading to a significant increase in catalytic efficiency (kcat/K_m).[1] The primary known substrates for SIRT6 deacetylation are histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][4]



Data Presentation

Table 1: In Vitro Efficacy of MDL-800

Parameter	Value	Cell Line/Assay Condition	Reference
EC ₅₀ (SIRT6 deacetylation)	10.3 μΜ	FDL assay with RHKK-Ac-AMC (75 μΜ)	[7][8]
EC ₅₀ (SIRT6 deacetylation)	11.0 ± 0.3 μM	FDL assays with acetylated peptide RHKK-Ac-AMC (75 µM)	[8]
IC₅₀ (Cell Proliferation)	90.4 μΜ	BEL-7405 hepatocellular carcinoma cells	[2][3]
IC50 (Cell Proliferation)	21.5 to 34.5 μM	12 different NSCLC cell lines	[8]
IC₅₀ (Histone Deacetylation)	23.3 μΜ	BEL-7405 hepatocellular carcinoma cells	[3]

Table 2: Kinetic Parameters of SIRT6 in the Presence of

MDL-800 (25 uM)

Substrate	Parameter	Without MDL-800	With MDL- 800	Fold Change	Reference
Acetylated Substrate	Km	-	-	↓ 3.2-fold	[1]
kcat	-	-	↑ 7.8-fold	[1]	
NAD+	Km	-	-	↓ 7.8-fold	[1]
kcat	-	-	↑ 41-fold	[1]	



Experimental Protocols Protocol 1: In Vitro SIRT6 Deacetylase Activity Assay

This protocol is designed to determine the EC₅₀ of **MDL-800** for SIRT6 activation using a fluorogenic assay.

Materials:

- Recombinant human SIRT6 enzyme
- Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC)
- NAD+
- MDL-800
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in buffer)
- 384-well black plates
- Fluorometer

Procedure:

- Prepare a serial dilution of MDL-800 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
- In a 384-well plate, add the following to each well:
 - SIRT6 enzyme (final concentration in the low nM range)
 - MDL-800 or vehicle control (e.g., DMSO)
- Incubate for 15 minutes at room temperature.



- Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD $^+$ (final concentrations typically in the μM range).
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding the developer solution.
- Incubate for 15 minutes at room temperature to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).
- Calculate the percent activation relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.

Protocol 2: Determination of SIRT6 Kinetic Parameters

This protocol outlines the steps to determine the K_m and V_{max} of SIRT6 for its substrate in the presence and absence of **MDL-800**.

Materials:

- · Recombinant human SIRT6 enzyme
- Acetylated peptide substrate (e.g., H3K9ac peptide)
- NAD+
- MDL-800
- · Assay Buffer
- Detection reagents (e.g., antibody-based detection for the deacetylated product, or mass spectrometry)
- 96-well plates

Procedure:



- Prepare two sets of reactions: one with a fixed, activating concentration of MDL-800 (e.g., 25 µM) and one with a vehicle control.
- For each set, prepare a series of reactions with varying concentrations of the acetylated peptide substrate, while keeping the NAD+ concentration constant and saturating.
- To the wells of a 96-well plate, add Assay Buffer, SIRT6 enzyme, and either MDL-800 or vehicle.
- Pre-incubate for 15 minutes at 37°C.
- Initiate the reactions by adding the different concentrations of the acetylated peptide substrate.
- Incubate the reactions at 37°C for a time period within the linear range of the reaction (determined in preliminary experiments).
- Stop the reactions (e.g., by adding a quenching buffer).
- Quantify the amount of deacetylated product formed using a suitable detection method.
- Plot the initial reaction velocities against the substrate concentrations.
- Fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} for each condition (with and without **MDL-800**).
- Repeat the experiment with varying concentrations of NAD+ while keeping the acetylated substrate concentration constant and saturating to determine the kinetic parameters for the cofactor.

Mandatory Visualization

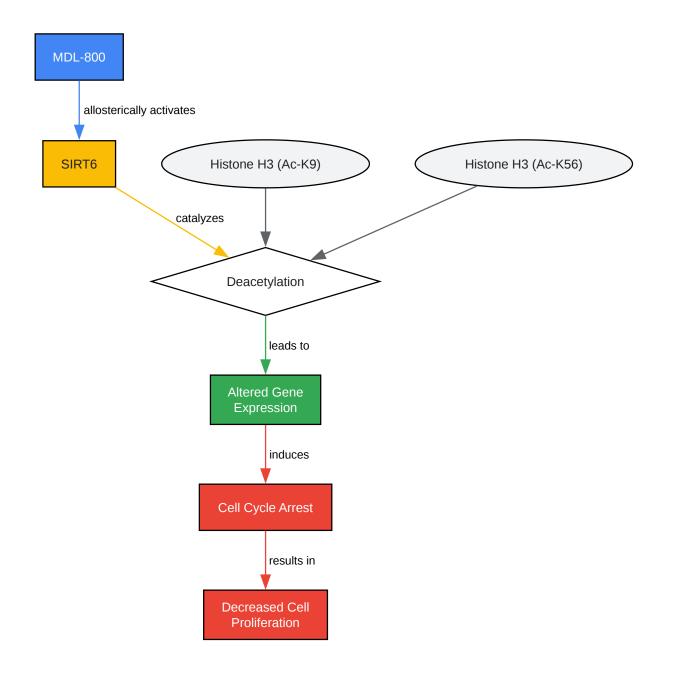




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Caption: Experimental workflow for determining SIRT6 kinetic parameters.





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